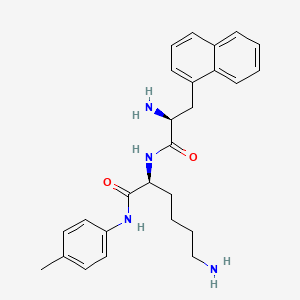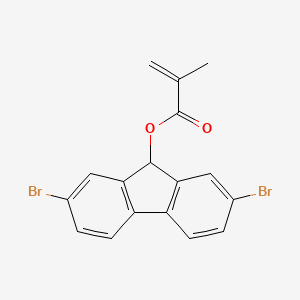
(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: is a chemical compound characterized by its bromine-substituted fluorene core and an ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,7-dibromofluorene as the starting material.
Reaction Conditions: The compound is synthesized through a reaction involving 2,7-dibromofluorene and 2-methylprop-2-enoic acid in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific duration.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine atoms or other functional groups.
Substitution: Substitution reactions can occur at the bromine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer bromine atoms.
Substitution Products: Derivatives with different substituents at the bromine positions.
Scientific Research Applications
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of bromine-substituted fluorenes on biological systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: can be compared with other similar compounds, such as 2,7-dibromofluorene and 9-fluorenone . These compounds share the fluorene core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
2,7-Dibromofluorene
9-Fluorenone
2,7-Dibromo-9-fluoren-9-ol
2,7-Dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol
This compound's unique structural features and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and utilization.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
918629-43-3 |
|---|---|
Molecular Formula |
C17H12Br2O2 |
Molecular Weight |
408.1 g/mol |
IUPAC Name |
(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H12Br2O2/c1-9(2)17(20)21-16-14-7-10(18)3-5-12(14)13-6-4-11(19)8-15(13)16/h3-8,16H,1H2,2H3 |
InChI Key |
AXXZDISOSBQUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


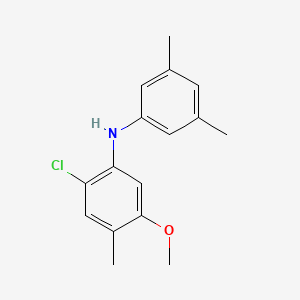
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
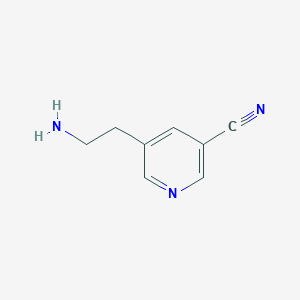
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
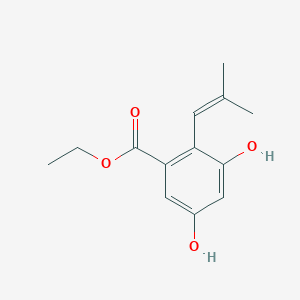
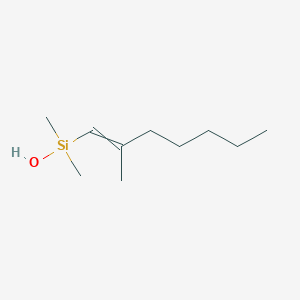
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
